1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of diazepines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is structurally related to benzodiazepines, which are well-known for their therapeutic effects on the central nervous system.
Preparation Methods
The synthesis of 1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one can be achieved through various synthetic routes. One notable method involves the ortho-directed lithiation of 3-tert-butyl or 3-tert-butoxycarbonylaminopyridine, followed by reaction with N,N-diethylbenzamide and subsequent acid hydrolysis. This process yields 3-amino-4-benzoylpyridine, which undergoes further reactions to form the desired diazepinone compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Common reagents used in these reactions include alkyllithiums for lithiation, N,N-diethylbenzamide for acylation, and various acids for hydrolysis and cyclization. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, similar to benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This modulation leads to the compound’s anxiolytic and sedative effects .
Comparison with Similar Compounds
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one is structurally similar to other diazepines, such as diazepam (Valium). its unique pyrido[3,4-e][1,4]diazepin-2-one structure differentiates it from traditional benzodiazepines. Similar compounds include:
Properties
CAS No. |
112175-39-0 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3H-pyrido[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-18-13-9-16-8-7-12(13)15(17-10-14(18)19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
NJNUPWTVUAPFLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.